

Application Notes and Protocols for Kinase Activity Assay of AZ14145845

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Compound of Interest		
Compound Name:	AZ14145845	
Cat. No.:	B12419499	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ14145845 is a highly selective, dual inhibitor of the TAM family receptor tyrosine kinases (RTKs) Mer and Axl.[1][2][3][4] These kinases are frequently overexpressed in various cancers and are implicated in tumor progression, metastasis, and the development of resistance to conventional therapies.[5][6][7][8] Consequently, the inhibition of Mer and Axl represents a promising therapeutic strategy in oncology.[6][7] This document provides detailed protocols for biochemical and cell-based assays to characterize the kinase activity of **AZ14145845** and its cellular effects.

Data Presentation

The inhibitory activity of **AZ14145845** against its target kinases can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative biochemical potencies for **AZ14145845** against Mer and AxI kinases.

Compound	Target Kinase	Assay Type	IC50 (nM)
AZ14145845	Mer	Biochemical	< 10
AZ14145845	AxI	Biochemical	< 10

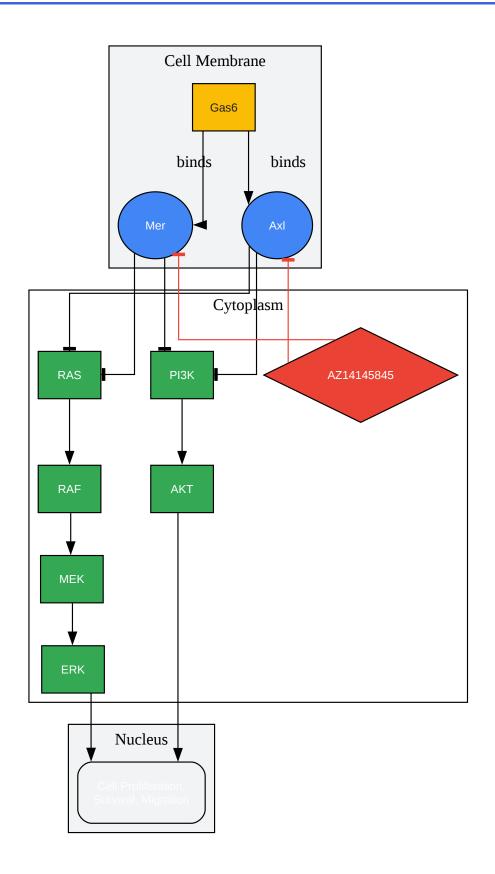


Note: The IC50 values are representative and may vary depending on the specific assay conditions.

Signaling Pathway

The TAM kinases, Mer and AxI, are activated by their ligand, Gas6, leading to the autophosphorylation of the kinase domain and subsequent activation of downstream signaling pathways that promote cell survival, proliferation, and migration.[6][8] Key downstream pathways include the PI3K/AKT and MAPK/ERK cascades.[6][7] **AZ14145845** inhibits the kinase activity of Mer and AxI, thereby blocking these oncogenic signaling events.





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Caption: TAM Receptor Signaling Pathway Inhibition by AZ14145845.



Experimental Protocols

Biochemical Kinase Activity Assay: LanthaScreen® Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of **AZ14145845** to Mer and Axl kinases.[9][10][11]

Materials:

- Recombinant Mer or Axl kinase (Thermo Fisher Scientific)
- LanthaScreen® Eu-anti-Tag Antibody (Thermo Fisher Scientific)
- Kinase Tracer 236 (Thermo Fisher Scientific)[12]
- 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]
 [13]
- AZ14145845
- 384-well microplates (low-volume, white)
- · TR-FRET compatible plate reader

Experimental Workflow:



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Caption: Workflow for the LanthaScreen® Kinase Binding Assay.

Procedure:



- Compound Preparation: Prepare a serial dilution of AZ14145845 in 1X Kinase Buffer A at 4 times the final desired concentration.
- Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase (e.g., 10 nM Axl or 15 nM Mer) and Eu-anti-Tag antibody (e.g., 4 nM) in 1X Kinase Buffer A at 2 times the final desired concentration.[9][14]
- Tracer Preparation: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A at 4 times the final desired concentration (e.g., 40 nM for Axl).[9]
- · Assay Assembly:
 - \circ Add 4 µL of the 4X **AZ14145845** serial dilution to the wells of a 384-well plate.
 - Add 8 μL of the 2X Kinase/Antibody mixture to each well.[13]
 - Add 4 µL of the 4X Tracer solution to each well.[13]
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[9]
 [13]
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Tracer).[15]
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal doseresponse curve to determine the IC50 value.

Cell-Based Kinase Activity Assay: Inhibition of Ligand-Induced Pathway Activation

This protocol measures the ability of **AZ14145845** to inhibit the phosphorylation of a downstream effector, such as AKT, in response to ligand-induced activation of Mer or Axl in cancer cells.[10][16][17]

Materials:



- Cancer cell line overexpressing Mer or Axl (e.g., A549 lung cancer cells)[5]
- Cell culture medium and supplements
- Recombinant human Gas6 (ligand)
- AZ14145845
- Phosphate-buffered saline (PBS)
- · Lysis buffer
- Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT)
- Secondary antibody (HRP-conjugated)
- · Chemiluminescent substrate
- Western blot equipment

Experimental Workflow:



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Caption: Workflow for the Cell-Based Phosphorylation Assay.

Procedure:

- Cell Culture: Seed A549 cells in 6-well plates and allow them to adhere overnight.
- Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.



- Inhibitor Treatment: Pre-treat the cells with various concentrations of AZ14145845 for 1-2 hours.
- Ligand Stimulation: Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate.
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against phospho-AKT and total AKT.
 - Incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate.
- Data Analysis: Quantify the band intensities for phospho-AKT and total AKT. Normalize the phospho-AKT signal to the total AKT signal. Determine the concentration of AZ14145845 that causes 50% inhibition of Gas6-induced AKT phosphorylation.

Conclusion

The provided protocols offer robust methods for characterizing the biochemical and cellular activity of AZ14145845. The LanthaScreen® assay provides a high-throughput method for determining the direct binding affinity of the inhibitor to its target kinases. The cell-based Western blot assay confirms the on-target activity of AZ14145845 in a physiologically relevant context by measuring the inhibition of downstream signaling. These assays are essential tools for the preclinical evaluation and development of AZ14145845 and other Mer/Axl kinase inhibitors.



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